molecular formula C7H14ClNO B2571180 5-Azaspiro[3.4]octan-8-ol hydrochloride CAS No. 2309455-45-4

5-Azaspiro[3.4]octan-8-ol hydrochloride

Cat. No.: B2571180
CAS No.: 2309455-45-4
M. Wt: 163.65
InChI Key: KVQDKRAOFWRVPC-UHFFFAOYSA-N
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Description

5-Azaspiro[3.4]octan-8-ol hydrochloride (CAS 2309455-45-4) is a saturated, rigid spirocyclic scaffold of significant interest in modern drug discovery and high-throughput organic synthesis . Its molecular formula is C 7 H 14 ClNO, with a molecular weight of 163.65 g/mol . The structure features a spiro-fused ring system that combines an azetidine or pyrrolidine ring with a cyclobutane ring, presenting a hydroxyl functional group for further chemical diversification . This three-dimensional framework is highly valued for its ability to explore under-represented regions of chemical space and to impart favorable physicochemical properties to potential drug candidates, such as improved solubility and reduced planararity . As a versatile chemical building block, this compound is primarily used in skeletal diversification strategies to create innovative compound libraries . The scaffold's rigidity allows substituents to be moved in discrete, predictable increments, enabling the controlled exploration of surrounding spatial and steric relationships . The secondary amine (as the hydrochloride salt) and the alcohol functional group serve as excellent handles for orthogonal derivatization, allowing researchers to efficiently synthesize a wide array of complex molecules from a single, common precursor . This product is supplied exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note the following safety information: the compound carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated environment.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[3.4]octan-8-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-6-2-5-8-7(6)3-1-4-7;/h6,8-9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQDKRAOFWRVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CCN2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Azaspiro 3.4 Octan 8 Ol Hydrochloride and Its Analogs

Diverse Synthetic Routes and Reaction Conditions

The assembly of complex spirocyclic architectures like the 5-azaspiro[3.4]octane framework necessitates a diverse array of synthetic tactics. Modern organic synthesis has moved towards efficiency and complexity-generation, employing strategies that build the spirocyclic core in a controlled and often elegant manner.

Annulation Strategies for Spirocyclic Construction

Annulation, or ring-forming, reactions are fundamental to the construction of spirocycles. Transition-metal-catalyzed C–H activation has emerged as a powerful tool, offering high efficiency and atom economy for creating spirocyclic skeletons. rsc.org This approach can be used to initiate spiroannulation reactions with various coupling partners like alkynes, alkenes, or diazo compounds to build structurally diverse scaffolds. rsc.org

Another key strategy involves redox-annulation reactions of cyclic amines. nih.gov These transformations functionalize the α-C–H bond of an amine and concurrently form a C–N bond, rapidly generating polycyclic amine structures from simple starting materials. nih.govdntb.gov.ua For instance, amines like tetrahydroisoquinoline can undergo redox-neutral annulations with ortho-substituted benzaldehydes, a process promoted by simple carboxylic acids like acetic acid. nih.govnih.gov This methodology allows for the incorporation of a cyclic amine core into a more complex polycyclic or spirocyclic system.

A summary of representative annulation strategies is presented below.

StrategyKey FeaturesCoupling PartnersCatalyst/PromoterRef.
C–H Activation-Initiated SpiroannulationHigh efficiency, atom-economy, good regioselectivity.Alkynes, alkenes, diazo compounds, quinones.Transition metals (e.g., Pd, Rh). rsc.org
Redox-Annulation of Cyclic AminesConcurrent α-C–H and C–N bond formation; redox-neutral.o-Substituted benzaldehydes, α,β-unsaturated carbonyls.Acetic acid, benzoic acid. nih.govnih.gov
Ynamide BenzannulationTandem ring-forming strategy for polycyclic nitrogen heterocycles.Substituted cyclobutenones, ynamides.None specified. mit.edu

Cyclization Reactions in Spiro[3.4]octane Framework Formation

Cyclization reactions are pivotal in forming the constituent rings of the spiro[3.4]octane system. Radical cyclizations, for example, offer a powerful method for constructing spiro compounds. Thiol-mediated acyl radical cyclization of enone-aldehydes can produce spirocyclic 1,4-diketones, which are versatile intermediates for further functionalization. researchgate.net

Ring-closing metathesis (RCM) has also been effectively employed to construct the tetrahydrofuran (B95107) core in spirooxetane compounds, which are structural analogs of the carbocyclic part of the 5-azaspiro[3.4]octane system. researchgate.netnuph.edu.ua This strategy often involves the synthesis of a diene precursor followed by cyclization using a Grubbs' catalyst. researchgate.net The Nazarov cyclization, an electrocyclic ring closure of a divinyl ketone, is a classic method for synthesizing cyclopentenones, which can be precursors to the five-membered ring in the spiro[3.4]octane framework. wikipedia.org The reaction proceeds through a pentadienyl cation, which undergoes a 4π conrotatory electrocyclization. wikipedia.org

Tandem Reaction Sequences for Spirocyclic Synthesis

Tandem, or cascade, reactions provide a highly efficient route to complex molecules by forming multiple bonds in a single synthetic operation without isolating intermediates. princeton.edu This approach is particularly valuable for constructing intricate spirocyclic systems. For example, optically active spirocycles can be prepared through a sequence of a palladium-catalyzed decarboxylative asymmetric allylic alkylation followed by a Heck reaction. nih.gov This sequence first establishes a quaternary stereocenter and then closes the second ring to form the spirocyclic motif. nih.gov

Another powerful example is the palladium-catalyzed cascade reaction involving a Narasaka–Heck cyclization, C–H activation, and a [4+2] annulation. nih.gov This sequence efficiently assembles spirocyclic pyrrolines, demonstrating how a single catalyst can mediate multiple distinct mechanistic steps to build complexity. nih.govacs.org Tandem oxidative coupling and rearrangement reactions have also been developed to afford unique spiro compounds in high yields. researchgate.net

The table below highlights several tandem reaction sequences used in spirocycle synthesis.

Tandem SequenceKey StepsCatalyst/ReagentsProduct TypeRef.
Decarboxylative Asymmetric Allylic Alkylation / Heck Reaction1. Pd-catalyzed allylation. 2. Intramolecular Heck reaction.Palladium catalyst, chiral ligands.Optically active spirocycles. nih.gov
Narasaka–Heck / C–H Activation / [4+2] Annulation1. Narasaka–Heck cyclization. 2. δ-C–H activation. 3. [4+2] annulation.Palladium catalyst.Spirocyclic pyrrolines. nih.gov
Michael-Aldol Condensation1. Michael addition. 2. Intramolecular aldol (B89426) condensation.Base catalyst.Spirocyclic α,β-unsaturated ketones. rsc.org
Allenylation / Vinylogous Addition / PropargylationSequential reactions mediated by a single catalyst.Palladium catalyst.Fused and spirocyclic frameworks with a cyclobutane (B1203170) motif. acs.org

Multicomponent Approaches to Functionalized Spirocycles

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are highly convergent and efficient for generating molecular diversity. mdpi.com These reactions are well-suited for the synthesis of functionalized spirocycles. researchgate.net For instance, a three-component reaction followed by a ring-closing metathesis or a palladium-catalyzed carbocyclization can provide access to complex spiroheterocycles from simple starting materials like β-ketoesters. researchgate.net

Microwave-assisted MCRs have emerged as a powerful tool, often accelerating reaction rates and improving yields for the synthesis of novel spiro heterocyclic compounds. rsc.org Domino reactions, which can be considered a subset of MCRs, involve sequential transformations where the subsequent reaction is a consequence of the functionality generated in the previous step. mdpi.com Knoevenagel/Michael/cyclization multicomponent domino reactions have been used to synthesize spiro compounds with good yields under green conditions, sometimes using ionic liquids as catalysts. mdpi.com

Regioselective and Stereoselective Synthesis Considerations

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like 5-azaspiro[3.4]octan-8-ol, which contains a chiral center. The development of asymmetric catalytic methods is crucial for producing enantioenriched spirocycles. researchgate.net For example, nickel-catalyzed asymmetric hydrofunctionalization of alkynes has been used for the enantioselective synthesis of spirocyclobutane derivatives. researchgate.net

In palladium-catalyzed reactions, such as the Narasaka–Heck/C–H activation cascade, the regioselective insertion of a coupling partner into a spiropalladacycle intermediate is a key step that dictates the final structure. nih.gov Similarly, in the synthesis of spirooxindoles, controlling the diastereoselectivity of cyclization is a significant challenge. rsc.org Taylor and Unsworth have demonstrated methods for the controlled synthesis of different diastereomers of a spirocyclopentanyl oxindole (B195798) from a single intermediate, highlighting the subtle control that can be achieved. rsc.org The inherent three-dimensional structure of spirocycles demands precise control over the spatial arrangement of substituents, making stereoselective synthesis a critical area of research. nih.gov

Precursor Chemistry and Starting Materials for 5-Azaspiro[3.4]octan-8-ol Hydrochloride Synthesis

For constructing the azetidine (B1206935) (4-membered) ring, common precursors include derivatives of 3-amino-1-propanol or related structures that can undergo intramolecular cyclization. A key transformation in the synthesis of 2-azaspiro[3.3]heptanes, a related scaffold, is the thermal [2+2] cycloaddition between an alkene and an isocyanate to form a spirocyclic β-lactam, which is then reduced to the azetidine. researchgate.net

The cyclopentane (B165970) (5-membered) ring, which bears the hydroxyl group in the target molecule, can be constructed from various precursors. Cyclopentanone derivatives are common starting materials. For instance, α-substituted cyclopentanones can be used in palladium-catalyzed reactions to build the spirocyclic framework. nih.gov The synthesis of 2,5-dioxaspiro[3.4]octane, an oxygen-containing analog, has been achieved starting from vinyl oxetanol, which undergoes O-alkylation followed by ring-closing metathesis to form the five-membered ring. researchgate.net

A plausible retrosynthetic analysis for 5-azaspiro[3.4]octan-8-ol might involve key intermediates such as a functionalized cyclobutanone (B123998) or azetidinone. researchgate.net For example, a reaction between an electron-deficient exocyclic alkene derived from cyclobutanone and an azomethine ylide could form the spiro-pyrrolidine ring system, which is analogous to the azetidine ring in the target. researchgate.net Another approach could involve the intramolecular cyclization of a suitably substituted cyclopentane derivative bearing an amino alcohol side chain.

The table below outlines potential starting materials and their roles in the synthesis of the azaspiro[3.t]octane scaffold.

Starting Material ClassPotential Role in SynthesisExample TransformationResulting MoietyRef.
Cyclobutanone DerivativesPrecursor to the 4-membered ring or the spiro-carbon center.Condensation with a sulfonium (B1226848) ylide to form an oxaspiro[2.3]hexane, a reactive intermediate.Spirocyclic framework. nih.gov
Azetidinone DerivativesDirect precursor to the 4-membered nitrogen-containing ring.Reduction of the lactam carbonyl.Azetidine ring. researchgate.net
Cyclopentanone DerivativesPrecursor to the 5-membered carbocyclic ring.α-allylation followed by intramolecular Heck reaction.Spiro-cyclopentane ring. nih.gov
Divinyl KetonesPrecursors for the cyclopentenone ring via electrocyclization.Nazarov Cyclization.Cyclopentenone ring. wikipedia.org
Cyclic β-KetoestersVersatile starting materials for multicomponent reactions.Three-component reaction followed by RCM or carbocyclization.Functionalized spiroheterocycle. researchgate.net

Derivatization Strategies of the this compound Scaffold

The unique three-dimensional structure of the 5-azaspiro[3.4]octane core makes it a compelling scaffold in medicinal chemistry. Its rigid framework and specific vectoral projection of substituents allow for precise interaction with biological targets. The derivatization of the parent molecule, this compound, is a key strategy for exploring chemical space and optimizing pharmacological properties. These modifications primarily target the secondary amine and hydroxyl groups, enabling a wide range of chemical transformations.

The functional handles of the 5-azaspiro[3.4]octane core—the nitrogen of the azetidine ring and the hydroxyl group on the cyclopentane ring—are amenable to various derivatization reactions.

The secondary alcohol of 5-azaspiro[3.4]octan-8-ol can be oxidized to the corresponding ketone, 5-azaspiro[3.4]octan-8-one. This ketone is a versatile intermediate for further modifications, such as reductive amination to introduce new amine substituents. Standard oxidation protocols are effective for this transformation. For instance, the N-Boc protected analog, tert-butyl-8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, can be converted to the ketone, 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane. sigmaaldrich.comsigmaaldrich.com

Conversely, reduction reactions are employed to convert the ketone back to the alcohol, often with stereochemical control. The choice of reducing agent can influence the diastereoselectivity of the reaction, yielding either the syn or anti alcohol isomer, which is crucial for defining the spatial arrangement of substituents.

Table 1: Example Oxidation/Reduction Reactions on Azaspiro[3.4]octane Scaffolds

Starting MaterialReagent(s)ProductReaction Type
5-Azaspiro[3.4]octan-8-olDess-Martin periodinane5-Azaspiro[3.4]octan-8-oneOxidation
5-Azaspiro[3.4]octan-8-oneSodium borohydride (B1222165) (NaBH₄)5-Azaspiro[3.4]octan-8-olReduction

Nucleophilic substitution reactions at the 8-position of the scaffold typically require activation of the hydroxyl group. Conversion to a good leaving group, such as a tosylate or mesylate, facilitates displacement by a wide range of nucleophiles. This allows for the introduction of functionalities like azides, thiols, cyanides, and various carbon nucleophiles, significantly diversifying the molecular structure.

The nitrogen atom of the azetidine ring can also undergo substitution, primarily through N-alkylation or N-arylation reactions. These transformations are fundamental for modulating the scaffold's properties and for building more complex molecules.

The secondary amine of the 5-azaspiro[3.4]octane core is readily acylated with acid chlorides or anhydrides to form stable amide derivatives. This is a common method to append various side chains to the scaffold.

The hydroxyl group can be converted to an ester through esterification. Steglich esterification, using a carboxylic acid with DCC and a catalyst like DMAP, is a mild and efficient method for this transformation. researchgate.net This reaction is valuable for creating prodrugs or for fine-tuning the physicochemical properties of the molecule.

Table 2: Representative Acylation and Esterification Reactions

Functional GroupReagent(s)Product Functional Group
Secondary AmineAcetyl chloride, BaseAmide
Hydroxyl GroupBenzoic acid, DCC, DMAPEster

The hydroxyl group can be replaced by a halogen, such as chlorine or bromine, using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting 8-halo-5-azaspiro[3.4]octane is a highly useful intermediate for subsequent cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds.

The azaspiro[3.4]octane scaffold can be incorporated into more complex heterocyclic systems, such as those containing a pyrazole (B372694) ring. The synthesis of pyrazole-containing spirocycles can be achieved through various methods, including multicomponent reactions (MCRs) that involve [3+2] cyclocondensation or cycloaddition as key steps. beilstein-journals.orgrsc.org For instance, a scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with azomethine imines provides a novel route to 6,7-diazaspiro[3.4]octanes, which are pyrazole analogs. nih.gov

Once a pyrazole ring is appended to the spirocyclic core, it offers numerous avenues for further derivatization. researchgate.net If the pyrazole is substituted with a halogen, it can participate in a variety of palladium-catalyzed cross-coupling reactions. researchgate.net

Suzuki Coupling: Reaction with boronic acids to introduce aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. nih.gov

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl or N-alkyl pyrazoles.

These cross-coupling reactions are powerful tools for building molecular complexity and for synthesizing libraries of compounds for structure-activity relationship (SAR) studies. beilstein-journals.orgnih.gov The combination of the rigid spirocyclic scaffold with the versatile and modifiable pyrazole ring system leads to novel chemical entities with significant potential in drug discovery. mdpi.com

Table 3: Common Cross-Coupling Reactions for Pyrazole Modification

Reaction NameReactantsProduct Feature
Suzuki CouplingHalogenated pyrazole, Boronic acidAryl/Vinyl-substituted pyrazole
Sonogashira CouplingHalogenated pyrazole, Terminal alkyneAlkynyl-substituted pyrazole
Buchwald-HartwigHalogenated pyrazole, AmineN-Aryl/N-Alkyl pyrazole

Pyrazole Ring Modification via Cycloaddition and Cross-Coupling in Spirocyclic Systems

Suzuki Coupling Applications for Structural Diversification

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. This reaction is widely employed for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.

For the structural diversification of this compound, a hypothetical synthetic sequence would first involve the introduction of a halide (e.g., bromide or iodide) onto the spirocyclic core or an aromatic substituent. This halogenated derivative could then be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce diverse structural motifs. The general reaction scheme is depicted below:

Hypothetical Suzuki Coupling Reaction Scheme

Where R represents an aryl or heteroaryl group and B(OR')2 represents a boronic acid or ester.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would need to be optimized to achieve high yields and purity. A hypothetical data table illustrating potential outcomes of such a synthetic exploration is presented below.

Interactive Data Table: Hypothetical Suzuki Coupling of a Halogenated 5-Azaspiro[3.4]octane Derivative

EntryAryl Boronic Acid (R-B(OH)2)CatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh3)4K2CO3Toluene/H2O(Not Reported)
24-Methoxyphenylboronic acidPd(dppf)Cl2Cs2CO3Dioxane(Not Reported)
33-Pyridinylboronic acidPd2(dba)3 / SPhosK3PO4Toluene(Not Reported)
42-Thiopheneboronic acidPd(OAc)2 / XPhosK2CO31,4-Dioxane(Not Reported)
Click Chemistry Methodologies for Conjugate Formation

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne. This methodology is extensively used for bioconjugation and the synthesis of complex molecular architectures.

To form conjugates of 5-azaspiro[3.4]octan-8-ol, the parent molecule would first need to be functionalized with either an azide or an alkyne group. This functionalized spirocycle could then be "clicked" with a complementary functionalized molecule (e.g., a biomolecule, a fluorescent tag, or another pharmacophore).

Hypothetical Click Chemistry Reaction Scheme

or

The reaction is typically performed under mild conditions, often in aqueous solvents, making it suitable for a variety of applications. A hypothetical data table outlining potential click chemistry reactions for conjugate formation is provided below.

Interactive Data Table: Hypothetical Click Chemistry for Conjugate Formation

EntrySpirocycle Functional GroupConjugation PartnerCatalystSolventProduct
1AzidePropargyl-PEGCuSO4 / Sodium AscorbateH2O/t-BuOH(Not Reported)
2AlkyneAzido-fluoresceinCuITHF(Not Reported)
3AzideAlkyne-biotinTBTA / CuSO4DMSO(Not Reported)
4AlkyneAzido-peptideCuSO4 / Sodium AscorbatePBS Buffer(Not Reported)

It is important to reiterate that the specific experimental data for these transformations on this compound are not available in the current body of scientific literature. The information presented here is based on the general principles of these powerful synthetic reactions and their potential applicability to the specified compound.

Exploration of 5 Azaspiro 3.4 Octan 8 Ol Hydrochloride As a Chemical Scaffold

Role as a Building Block in Complex Organic Synthesis

5-Azaspiro[3.4]octan-8-ol hydrochloride serves as a fundamental building block for the synthesis of more intricate molecular structures. Its inherent structural features, including the spirocyclic core, a secondary amine, and a hydroxyl group, provide multiple points for chemical modification and elaboration. Synthetic chemists utilize this compound as a starting material or a key intermediate in multi-step reaction sequences to introduce the rigid 5-azaspiro[3.4]octane motif into larger molecules.

The synthesis of novel azaspiro[3.4]octanes as multifunctional modules for drug discovery highlights the utility of this class of compounds. The rigid, three-dimensional conformation of these scaffolds is a desirable feature in modern medicinal chemistry. For instance, the development of synthetic routes to optically active 1-oxo-2-oxa-5-azaspiro[3.4]octane demonstrates the utility of related spirocyclic systems in constructing stereochemically defined molecules. This approach underscores the potential of 5-azaspiro[3.4]octan-8-ol as a precursor to a diverse array of spirocyclic compounds with tailored functionalities.

Strategic Incorporation into Lead Candidates in Medicinal Chemistry Programs

In the realm of medicinal chemistry, the 5-azaspiro[3.4]octane framework is strategically employed to enhance the pharmacological profiles of lead candidates. The incorporation of this spirocyclic moiety can lead to improvements in potency, selectivity, and pharmacokinetic properties. A notable example is the development of 5-oxa-2-azaspiro[3.4]octane derivatives that have been investigated as M4 receptor agonists, indicating the therapeutic potential of this scaffold in addressing neurological disorders.

Furthermore, the broader class of azaspiro[3.4]octane derivatives has been explored for its potential as Inhibitor of Apoptosis Proteins (IAP) binding compounds. IAPs are a family of proteins that play a crucial role in regulating apoptosis (programmed cell death), and their dysregulation is implicated in various diseases, including cancer. The design of small molecules that can modulate IAP activity is an active area of research, and the 5-azaspiro[3.4]octane scaffold provides a rigid core for the development of such compounds.

Influence of Spirocyclic Architecture on Molecular Properties for Research

The defining feature of 5-Azaspiro[3.4]octan-8-ol is its spirocyclic architecture, which has profound implications for its molecular properties and its utility in research.

Conformational Rigidity and its Research Implications

The fusion of the cyclobutane (B1203170) and pyrrolidine (B122466) rings through a single carbon atom imparts significant conformational rigidity to the 5-azaspiro[3.4]octane skeleton. Unlike more flexible acyclic or monocyclic structures, the spatial arrangement of the atoms in this spirocycle is largely fixed. This inherent rigidity is a highly sought-after characteristic in drug design. By reducing the number of accessible conformations, the entropic penalty upon binding to a biological target is minimized, which can lead to a more favorable binding affinity. The development of conformationally constrained iminosugars based on the 5-azaspiro[3.4]octane skeleton exemplifies this principle, aiming to enhance the selectivity and potency of these glycosidase inhibitors.

Modulation of Molecular Descriptors in Structure-Based Design

The introduction of the 5-azaspiro[3.4]octane moiety into a molecule can significantly modulate key molecular descriptors that are critical in structure-based drug design. These descriptors include, but are not limited to, molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of rotatable bonds. The rigid and compact nature of the spirocycle allows for the exploration of three-dimensional chemical space without substantially increasing molecular weight or the number of rotatable bonds, which are often associated with poor pharmacokinetic properties. This allows for the fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular DescriptorInfluence of 5-Azaspiro[3.4]octane Scaffold
Conformational Entropy Decreased due to rigid structure, potentially improving binding affinity.
Three-Dimensionality Increased, allowing for better exploration of protein binding pockets.
Molecular Weight Moderate increase, offering a balance between complexity and drug-likeness.
Lipophilicity (logP) Can be tuned by functionalization of the scaffold.
Polar Surface Area (PSA) The nitrogen and oxygen atoms contribute to the PSA, influencing cell permeability.
Rotatable Bonds Low number, contributing to improved oral bioavailability.

Impact on Receptor Binding Affinity and Selectivity Studies

The well-defined three-dimensional structure of the 5-azaspiro[3.4]octane scaffold has a direct impact on how a molecule interacts with its biological target. The fixed orientation of substituents on the spirocyclic core can lead to more specific and higher-affinity interactions with the amino acid residues in a receptor's binding site. This can translate into enhanced potency and, crucially, improved selectivity for the target receptor over other related receptors. For example, in the development of receptor ligands, the rigid presentation of pharmacophoric elements by the spirocyclic framework can be the key to achieving the desired biological activity and minimizing off-target effects. The synthesis of azaspiro compounds with high affinity for specific neuronal nicotinic receptors showcases the potential of such rigid scaffolds in achieving receptor selectivity.

Research on Biological Interactions and Modulatory Activities

Mechanisms of Action in Research Contexts

The biological effects of 5-azaspiro[3.4]octane derivatives are attributed to their precise interactions with specific molecular targets, which have been elucidated through a combination of computational modeling, in vitro assays, and preclinical studies.

Derivatives of the 5-azaspiro[3.4]octane scaffold have been investigated for their ability to interact with key proteins involved in neurotransmission. The rigid, three-dimensional nature of the spirocyclic system is considered a "privileged scaffold" in drug discovery, as it allows for precise orientation of functional groups to interact with receptor binding pockets, potentially leading to improved potency and selectivity compared to more flexible, linear molecules.

Ligand binding assays are crucial for determining the affinity and selectivity of a compound for its biological target. For derivatives of 5-azaspiro[3.4]octane, these studies have been instrumental in identifying their potential as modulators of key enzymes and receptors in the central nervous system. The hydrochloride salt form of these compounds, such as 5-Azaspiro[3.4]octan-8-ol hydrochloride, is often utilized in research to enhance aqueous solubility for experimental assays.

Modulation of Neurotransmitter Systems in Research Models

The 5-azaspiro[3.4]octane structure serves as a foundational element for molecules designed to modulate neurotransmitter systems. While specific data on the direct modulation of various neurotransmitter systems by this compound is not extensively detailed in the public domain, the research on its derivatives points towards significant interactions, particularly within the cholinergic and endocannabinoid systems.

Investigation of Specific Biological Activities Derived from this compound Derivatives

Research into the derivatives of 5-Azaspiro[3.4]octan-8-ol has unveiled specific biological activities, most notably in the realms of muscarinic receptor agonism and enzyme inhibition. These activities are of significant interest for the development of treatments for various neurological and psychiatric disorders.

A significant area of investigation for azaspiro[3.4]octane derivatives has been their activity at muscarinic acetylcholine (B1216132) receptors, particularly the M4 subtype. The M4 receptor is a G protein-coupled receptor predominantly expressed in the striatum, and its activation is a therapeutic strategy for conditions such as schizophrenia and other neuropsychiatric disorders.

Several patents describe derivatives of 2-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane as potent M4 receptor agonists nih.govresearchgate.net. In one study, the incorporation of an "azaspiro researchgate.netgoogle.comoctane tail" into a series of compounds was evaluated for its effect on M4 receptor potency. The findings indicated that this structural modification was well-tolerated and in some cases, led to the retention of high potency smolecule.com.

M4 Muscarinic Receptor Activity of Azaspiro[3.4]octane Derivatives

Compound ClassTargetActivitySource
2-Azaspiro[3.4]octane derivativesM4 Muscarinic ReceptorAgonist researchgate.net
5-Oxa-2-azaspiro[3.4]octane derivativesM4 Muscarinic ReceptorAgonist nih.gov
Compounds with an azaspiro researchgate.netgoogle.comoctane tailM4 Muscarinic ReceptorAgonist (potency retained) smolecule.com

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. Inhibition of MAGL leads to elevated levels of 2-AG, which can produce therapeutic effects such as analgesia, anxiolysis, and anti-inflammatory actions. This makes MAGL a compelling target for drug discovery.

Azaspirocycles, including those with structures related to 5-azaspiro[3.4]octane, have been explored as modulators of MAGL mdpi.com. While specific inhibitory concentrations (IC50) for 5-azaspiro[3.4]octane derivatives are not widely published, the patent literature indicates that this class of compounds is of significant interest for developing MAGL inhibitors. The therapeutic potential of MAGL inhibitors is underscored by their ability to enhance endocannabinoid signaling without the adverse effects associated with direct cannabinoid receptor agonists researchgate.net.

Enzyme Inhibition Profile of Azaspiro-derivatives

Compound ClassTarget EnzymeActivitySource
AzaspirocyclesMonoacylglycerol Lipase (MAGL)Modulator/Inhibitor mdpi.com

Studies on Antiparasitic Activity within Spiro[3.4]octane Series (e.g., Plasmodium falciparum)

Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. nih.govparahostdis.orgnih.gov This has spurred research into novel chemical scaffolds with unique mechanisms of action. One such promising area involves the exploration of spirocyclic compounds, particularly the diazaspiro[3.4]octane series, for their potent antimalarial properties.

A significant high-throughput screening campaign against the whole-cell Plasmodium falciparum parasite led to the identification of a novel diazaspiro[3.4]octane series. nih.govresearchgate.net These compounds were notable for their activity against multiple stages of the parasite's lifecycle, presenting an attractive starting point for medicinal chemistry optimization. nih.govresearchgate.net The sp3-rich scaffold of the diazaspiro[3.4]octane core is a departure from the more planar aromatic structures common in many antimalarial drugs, offering potential for novel biological interactions.

Subsequent structure-activity relationship (SAR) studies on this series yielded compounds with impressive potency. Researchers successfully identified derivatives that demonstrated low nanomolar activity against the asexual blood stage of the parasite, with IC50 values below 50 nM. researchgate.net Beyond simply targeting the symptomatic blood stage, these optimized compounds also exhibited strong sterilizing effects on gametocytes. researchgate.net This dual activity is crucial for malaria control, as it not only treats the individual but also prevents transmission of the parasite to mosquitoes, thereby breaking the cycle of infection. This transmission-blocking potential was confirmed in the standard membrane feeding assay. nih.govresearchgate.net

Mechanistic investigations were carried out to understand how these compounds exert their effect. Through resistance selection studies with an analogue from the series, followed by whole-genome sequencing, the P. falciparum cyclic amine resistance locus was implicated in the mode of resistance, providing valuable insights into the potential target pathway. researchgate.net

The findings highlight the potential of the spiro[3.4]octane framework as a valuable scaffold for the development of new-generation antimalarials that are effective against multiple parasite life stages and can contribute to malaria eradication efforts.

Table 1: Antiparasitic Activity of Optimized Diazaspiro[3.4]octane Derivatives

Compound Series Target Organism Activity Stage Potency Key Finding
Diazaspiro[3.4]octanes Plasmodium falciparum Asexual Blood Stage <50 nM Low nanomolar activity against the symptomatic stage of malaria. researchgate.net
Diazaspiro[3.4]octanes Plasmodium falciparum Gametocytes Strong Exhibits sterilizing properties, crucial for blocking parasite transmission. nih.govresearchgate.net

Other Identified Biological Activities in Research (e.g., anti-inflammatory, antimicrobial, and anticancer properties)

Beyond their antiparasitic potential, various classes of spiro compounds, including those related to the azaspiro family, have been investigated for a wide range of other biological activities. These studies reveal the versatility of the spirocyclic scaffold in medicinal chemistry.

Anti-inflammatory Properties Several studies have highlighted the anti-inflammatory potential of spiro compounds. For instance, a spirocyclopiperazinium compound, LXM-10, was shown to produce a significant, dose-dependent decrease in edema in animal models. nih.gov Its mechanism is believed to involve the activation of specific acetylcholine receptors. nih.gov Other research has focused on spirooxindole derivatives, which have demonstrated anti-inflammatory effects. nih.govresearchgate.net One study on spiro thiochromene–oxindoles identified compounds that could inhibit bovine serum albumin denaturation, a common in vitro assay for anti-inflammatory activity, with IC50 values as low as 127.477 µg/mL. researchgate.net

Antimicrobial Activity The spiro scaffold is a recurring motif in the design of new antimicrobial agents. In one study, novel azaspiro analogues of the antibiotic linezolid were synthesized and evaluated. nih.gov The key modification involved replacing the morpholine moiety of linezolid with a 2-oxa-6-azaspiro[3.3]heptane bioisostere. nih.gov This led to the identification of compounds with a mixed antibacterial profile against both Gram-positive and Gram-negative bacteria, as well as activity against Mycobacterium tuberculosis. nih.gov For example, one derivative exhibited IC50 values of 0.72, 0.51, 0.88, and 0.49 μg/mL against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, respectively. nih.gov Other research has explored spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, which showed significant antibacterial activity with minimal inhibition concentrations down to 2 µg/mL. mdpi.com Some spirooxindole-pyrrolines have also displayed notable antifungal properties. nih.gov

Anticancer Properties The unique three-dimensional structure of spiro compounds has made them attractive candidates for anticancer drug discovery. nih.gov Spirooxindoles, in particular, are a widely studied class, showing antiproliferative activity against various human cancer cell lines, including those for colon, breast, and liver cancer. mdpi.commdpi.com For example, certain spiro[indoline-3,3′-pyrazols] showed promising IC50 values against MCF-7 (breast), HepG2 (liver), and HCT116 (colon) cancer cell lines. mdpi.com Another study on isatin-derived spirocyclic analogues identified a compound that not only inhibited cancer cell growth but also suppressed tumor growth in an ovarian cancer animal model. nih.gov Further research into new spiro indoline-2-one derivatives identified compounds with significant anticancer potential against the MCF-7 breast cancer cell line, with GI50 values as low as 0.04 molar. researchgate.net

Table 2: Overview of Other Biological Activities of Spiro Compounds

Biological Activity Compound Class Example Finding
Anti-inflammatory Spiro thiochromene–oxindoles Inhibition of BSA denaturation with IC50 values down to 127.477 µg/mL. researchgate.net
Antimicrobial Azaspiro analogues of Linezolid IC50 of 0.51 μg/mL against P. aeruginosa and 0.49 μg/mL against B. subtilis. nih.gov
Antifungal Spirooxindole-pyrrolines Exhibited notable antifungal properties in screening studies. nih.gov
Anticancer Spiro indoline-2-ones A derivative showed a GI50 value of 0.04 molar against the MCF-7 breast cancer cell line. researchgate.net
Anticancer Isatin-derived spirocyclics Inhibition of tumor growth in an ovarian cancer model. nih.gov

Structure Activity Relationship Sar Studies of 5 Azaspiro 3.4 Octan 8 Ol Hydrochloride Derivatives

Methodologies for SAR Elucidation

The elucidation of SAR for 5-Azaspiro[3.4]octan-8-ol hydrochloride derivatives involves a multifaceted approach that combines synthetic chemistry with biological evaluation. These methodologies are designed to systematically probe the chemical space around the core scaffold to identify key structural motifs that govern biological activity.

The foundation of any SAR study lies in the rational design and efficient synthesis of a diverse library of analogs. For the 5-Azaspiro[3.4]octan-8-ol core, synthetic strategies often focus on modifying three primary regions: the azetidine (B1206935) ring, the cyclopentanol (B49286) moiety, and the spirocyclic center itself.

The synthesis of the 2-azaspiro[3.4]octane framework can be achieved through various annulation strategies, utilizing readily available starting materials. These approaches allow for the introduction of substituents on both the four-membered and five-membered rings. For instance, modifications to the azetidine nitrogen can be readily accomplished through standard N-alkylation or N-acylation reactions, allowing for the exploration of a wide range of substituents.

The cyclopentanol portion of the molecule offers another avenue for analog synthesis. The hydroxyl group can be derivatized to form ethers, esters, or can be replaced with other functional groups to probe the importance of this hydrogen-bonding moiety. Furthermore, substituents can be introduced at various positions on the cyclopentane (B165970) ring to investigate steric and electronic effects.

Below is an interactive data table showcasing a hypothetical set of synthesized analogs and their resulting biological activity, illustrating the initial steps in an activity profiling campaign.

Compound IDR1 (at N-5)R2 (at C-8)Biological Activity (IC50, nM)
1H-OH500
2-CH3-OH250
3-C2H5-OH300
4-COCH3-OH>1000
5H-OCH3800
6H-OCOCH31200
7H-F>5000

This table presents hypothetical data for illustrative purposes.

Once a library of analogs is synthesized, their biological activity is assessed to determine the effects of positional and substituent modifications. For 5-Azaspiro[3.4]octan-8-ol derivatives, SAR studies would systematically explore how changes in the size, electronics, and lipophilicity of substituents at various positions influence target binding and functional activity.

For example, substitution on the azetidine nitrogen (R1 in the table above) can significantly impact potency and selectivity. Small alkyl groups like methyl or ethyl might enhance activity by providing favorable van der Waals interactions with the target protein, while larger, bulkier groups could lead to steric hindrance and a decrease in affinity. The introduction of polar functional groups could improve solubility and introduce new hydrogen bonding opportunities.

Similarly, modifications to the hydroxyl group on the cyclopentane ring (R2) are crucial for understanding its role in target engagement. The observation that converting the hydroxyl to a methoxy (B1213986) or acetate (B1210297) group diminishes activity suggests that the hydrogen-bonding capability of the -OH group is likely a key interaction. Replacing the hydroxyl with a bioisostere, such as a fluorine atom, and observing a loss of activity would further underscore the importance of this hydrogen bond donor/acceptor character.

Impact of Structural Modifications on Target Interaction

Structural modifications to the 5-Azaspiro[3.4]octan-8-ol scaffold directly influence how the molecule interacts with its biological target. Techniques such as computational modeling and X-ray crystallography of ligand-protein complexes can provide valuable insights into the binding mode of these derivatives.

For instance, if the target is a G-protein coupled receptor (GPCR), the azaspirocyclic core may serve as a rigid scaffold to orient key pharmacophoric elements for optimal interaction with the receptor's binding pocket. The nitrogen atom in the azetidine ring, in its protonated state, could form a crucial ionic bond with an acidic residue (e.g., aspartate) in the receptor. The hydroxyl group on the cyclopentane ring might engage in a hydrogen bond with a serine, threonine, or asparagine residue.

The following table illustrates a hypothetical analysis of the impact of structural modifications on key interactions with a target receptor.

ModificationInteraction with Asp105Interaction with Ser195Predicted Affinity
N-methylationMaintained ionic bondMaintained H-bondIncreased
O-methylationMaintained ionic bondLost H-bondDecreased
C-7 MethylationPotential steric clashMaintained H-bondDecreased

This table presents hypothetical data for illustrative purposes.

These studies help in building a pharmacophore model, which is a three-dimensional arrangement of essential features that a molecule must possess to be active at a specific target. This model can then guide the design of new, more potent, and selective analogs.

Stereochemical Influences on Activity and Selectivity

Chirality plays a pivotal role in the biological activity of many small molecules, and the 5-Azaspiro[3.4]octan-8-ol scaffold is no exception. The presence of stereocenters at the spirocyclic carbon and the carbon bearing the hydroxyl group means that this compound can exist as multiple stereoisomers. The different three-dimensional arrangement of atoms in these isomers can lead to significant differences in their ability to bind to a chiral biological target, such as a receptor or enzyme.

It is well-established that for many biologically active compounds, one enantiomer is significantly more potent than the other (the eutomer vs. the distomer). This stereoselectivity arises from the fact that the binding pocket of the target protein is itself chiral, and only one enantiomer can achieve the optimal complementary fit.

For derivatives of 5-Azaspiro[3.4]octan-8-ol, it is conceivable that the absolute configuration at both the spiro center and the hydroxyl-bearing carbon will dictate the orientation of key functional groups within the binding site. For example, the (R)- or (S)-configuration of the hydroxyl group could determine whether it can form a productive hydrogen bond with a specific amino acid residue in the target protein.

The following table presents hypothetical binding affinities for different stereoisomers of a 5-Azaspiro[3.4]octan-8-ol derivative, highlighting the potential for stereochemical influences on activity.

StereoisomerBinding Affinity (Ki, nM)Selectivity Profile
(5R, 8R)50High
(5S, 8S)800Moderate
(5R, 8S)1500Low
(5S, 8R)2000Low

This table presents hypothetical data for illustrative purposes.

Such studies are crucial for optimizing the pharmacological profile of a lead compound, as the development of a single, highly active stereoisomer can lead to a more potent and selective drug with a better therapeutic window.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. mdpi.combiotech-asia.org For a molecule like 5-Azaspiro[3.4]octan-8-ol hydrochloride, these studies are crucial for identifying potential therapeutic targets and understanding the molecular basis of its activity. The rigid spirocyclic scaffold of the azaspiro[3.4]octane core is of particular interest in drug design. Such rigid structures reduce the conformational entropy upon binding to a target, which can lead to higher affinity and selectivity. researchgate.net

In a typical molecular docking study involving a derivative of the 5-azaspiro[3.4]octane series, the three-dimensional structure of the ligand would be docked into the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a force field that estimates the binding energy.

Table 1: Key Interactions Investigated in Molecular Docking

Interaction TypeDescriptionPotential Role for 5-Azaspiro[3.4]octan-8-ol
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.The hydroxyl (-OH) and the secondary amine (-NH-) groups can act as hydrogen bond donors or acceptors.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.The carbocyclic portion of the spiro[3.4]octane system can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Electrostatic InteractionsThe attractive or repulsive forces between charged molecular entities.The protonated amine in the hydrochloride salt form can form strong electrostatic interactions with negatively charged residues like aspartate or glutamate.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.The overall shape and size of the molecule will determine the extent of van der Waals contacts with the target.

While specific docking studies on this compound are not extensively reported in the public domain, the principles of molecular modeling suggest that its structural features make it a promising scaffold for targeting a variety of biological receptors. The development of potent and selective inhibitors often relies on the conformational restriction offered by scaffolds like azaspiro[3.4]octane. nih.gov

Conformational Analysis of the Spiro[3.4]octane System

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and the energies associated with these different arrangements. For a spirocyclic system like spiro[3.4]octane, the fusion of the cyclobutane (B1203170) and cyclopentane (B165970) rings imposes significant conformational constraints. Understanding the preferred conformations is essential, as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a biological target. nih.govelsevierpure.com

Table 2: Predicted Conformational Features of the Spiro[3.4]octane System

Ring SystemPredominant ConformationsInfluence of Spiro Fusion
CyclopentaneEnvelope, Half-ChairThe spiro fusion restricts the pseudorotation of the cyclopentane ring, favoring certain puckered conformations over others.
CyclobutanePuckered (non-planar)The puckering of the cyclobutane ring will be coupled with the conformation of the cyclopentane ring to minimize overall ring strain.

A comprehensive conformational analysis of this compound would also consider the orientation of the hydroxyl group (axial vs. equatorial on the cyclopentane ring) and the puckering of the azetidine (B1206935) ring. Computational studies focusing on the transition states for the formation of aza-spiro rings have shown that the conformations of the forming rings are critical for determining the stereoselectivity of the reaction. nih.govelsevierpure.com These insights can be invaluable for the design of synthetic routes to specific stereoisomers of substituted azaspiro[3.4]octanes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govijert.orgnih.gov By developing a robust QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

A QSAR study for a series of 5-azaspiro[3.4]octane derivatives would involve several key steps:

Data Set Preparation: A collection of 5-azaspiro[3.4]octane analogs with their experimentally measured biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. mdpi.com

Table 3: Common Molecular Descriptors in QSAR Studies

Descriptor ClassExamplesRelevance to 5-Azaspiro[3.4]octan-8-ol Derivatives
PhysicochemicalLogP, Molecular Weight, Molar RefractivityInfluence absorption, distribution, metabolism, and excretion (ADME) properties.
ElectronicDipole Moment, Partial Charges, HOMO/LUMO energiesGovern electrostatic interactions and reactivity.
StericMolecular Volume, Surface AreaDetermine the fit of the molecule in the binding site.
TopologicalConnectivity Indices, Shape IndicesDescribe the branching and overall shape of the molecule.

Once a validated QSAR model is established, it can be used to screen virtual libraries of 5-azaspiro[3.4]octane derivatives and prioritize compounds for synthesis and biological testing. The insights gained from the model about which structural features are important for activity can guide the rational design of new compounds with improved therapeutic potential. nih.gov

Future Directions and Emerging Research Avenues for 5 Azaspiro 3.4 Octan 8 Ol Hydrochloride

Advancements in Enantioselective Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of robust methods for the enantioselective synthesis of 5-Azaspiro[3.4]octan-8-ol hydrochloride is a critical area for future research. Current strategies for the asymmetric synthesis of related azaspirocyclic systems provide a foundation upon which novel approaches can be built.

Future advancements are anticipated in the following areas:

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the construction of complex chiral molecules. Future research could focus on developing novel chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, to mediate the enantioselective formation of the 5-azaspiro[3.4]octane core. Cascade reactions initiated by these catalysts could enable the rapid and efficient assembly of the spirocyclic framework with high stereocontrol.

Transition-Metal Catalysis: Transition-metal-catalyzed reactions, including asymmetric hydrogenation, cyclization, and C-H activation, offer another promising avenue. The development of novel chiral ligands for transition metals like rhodium, iridium, and palladium could facilitate highly enantioselective transformations to furnish the desired stereoisomers of 5-Azaspiro[3.4]octan-8-ol. For instance, rhodium-catalyzed asymmetric cyclopropanation of suitable precursors could be a viable strategy. nih.gov

Biocatalysis: The use of enzymes in organic synthesis offers significant advantages in terms of selectivity and sustainability. Engineered enzymes, such as ketoreductases or transaminases, could be employed for the stereoselective reduction of a prochiral ketone precursor or the asymmetric amination of a suitable intermediate, respectively, to yield enantiopure 5-Azaspiro[3.4]octan-8-ol.

A comparative overview of potential enantioselective synthetic strategies is presented in the table below.

Synthetic StrategyPotential Catalyst/ReagentKey TransformationAnticipated Advantages
Organocatalysis Chiral Proline Derivatives, Chiral Phosphoric AcidsAsymmetric Michael Addition, Aldol (B89426) Reaction, Mannich ReactionMetal-free, environmentally benign, high enantioselectivity.
Transition-Metal Catalysis Chiral Rhodium or Iridium ComplexesAsymmetric Hydrogenation, Intramolecular CyclizationHigh turnover numbers, broad substrate scope, excellent stereocontrol. nih.gov
Biocatalysis Engineered Ketoreductases, TransaminasesStereoselective Ketone Reduction, Asymmetric AminationHigh enantioselectivity, mild reaction conditions, green chemistry.

Novel Applications in Chemical Biology and Drug Discovery Research

The rigid, three-dimensional structure of the 5-azaspiro[3.4]octane scaffold makes it an attractive template for the design of novel chemical probes and drug candidates. The hydroxyl and secondary amine functionalities of this compound provide convenient handles for further chemical modification and conjugation.

Future research in this area could explore:

Scaffold for Fragment-Based Drug Discovery (FBDD): The compact and conformationally constrained nature of the 5-azaspiro[3.4]octane core makes it an ideal starting point for FBDD campaigns. Libraries of small molecules incorporating this scaffold could be screened against a variety of biological targets to identify initial hits for further optimization.

Development of Novel Chemical Probes: By attaching fluorescent dyes, biotin tags, or photoaffinity labels to the 5-Azaspiro[3.4]octan-8-ol core, researchers can develop novel chemical probes to study biological processes. These probes could be used to identify protein targets, visualize cellular pathways, and elucidate mechanisms of action.

Exploration of New Therapeutic Areas: The unique spatial arrangement of functional groups in derivatives of 5-Azaspiro[3.4]octan-8-ol could lead to interactions with novel biological targets. Future drug discovery efforts could focus on synthesizing and screening libraries of these compounds against a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. For instance, related diazaspiro[3.4]octane scaffolds have shown promise as antimalarial agents.

Development of Advanced Computational Approaches for Spirocyclic Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of molecules with desired properties. The development of advanced computational approaches tailored for spirocyclic systems will be crucial for accelerating the exploration of the chemical space around 5-Azaspiro[3.4]octan-8-ol.

Key areas for future computational research include:

Refinement of Force Fields and Conformational Analysis: Accurate prediction of the conformational preferences of the flexible five-membered ring in the 5-azaspiro[3.4]octane system is essential for understanding its interactions with biological targets. Future work will involve the development and validation of more accurate force fields for molecular dynamics simulations of spirocyclic compounds.

Pharmacophore Modeling and Virtual Screening: Pharmacophore models based on the three-dimensional structure of 5-Azaspiro[3.4]octan-8-ol and its derivatives can be used to virtually screen large compound libraries to identify molecules with a high probability of binding to a specific target. This in silico approach can significantly reduce the time and cost associated with experimental high-throughput screening.

Quantum Mechanical Calculations for Reactivity and Property Prediction: Quantum mechanical methods can provide detailed insights into the electronic structure, reactivity, and physicochemical properties of 5-Azaspiro[3.4]octan-8-ol and its analogs. These calculations can guide the design of synthetic routes and help in the optimization of properties such as solubility, metabolic stability, and target affinity.

The synergy between these computational approaches will undoubtedly accelerate the design and discovery of novel spirocyclic compounds with therapeutic potential.

Computational ApproachApplication in Spirocyclic DesignExpected Outcome
Molecular Dynamics Simulations Conformational analysis and binding free energy calculations.Understanding the dynamic behavior of the spirocycle and its interactions with biological targets.
Pharmacophore Modeling Virtual screening of compound libraries and scaffold hopping.Identification of novel hit compounds with desired biological activity.
Quantum Mechanics Prediction of reactivity, spectroscopic properties, and physicochemical parameters.Rational design of synthetic strategies and optimization of drug-like properties.

Q & A

Basic: What safety protocols should be followed when handling 5-Azaspiro[3.4]octan-8-ol hydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear impermeable gloves, lab coats, and eye protection (safety goggles or face shields) to avoid skin/eye contact. Glove material resistance should be verified due to limited test data on chemical compatibility .
  • Ventilation: Use fume hoods or local exhaust ventilation to prevent inhalation of aerosols or dust. Avoid procedures that generate airborne particles .
  • Spill Management: Isolate the area, use non-sparking tools for containment, and dispose of contaminated materials as hazardous waste. Evacuate personnel if large spills occur .
  • Disposal: Follow institutional guidelines for hazardous waste. Partner with authorized disposal companies to ensure compliance with environmental regulations .

Basic: How can researchers assess the purity of this compound using chromatographic methods?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC):
    • Use a C18 column (e.g., Chromolith®) with a mobile phase optimized for polar compounds.
    • Compare retention times against certified reference standards (e.g., USP-grade impurities) .
  • Impurity Profiling:
    • Spike samples with known impurities (e.g., synthetic byproducts) to validate separation efficiency.
    • Quantify impurities using calibration curves and UV detection at wavelengths specific to the compound’s chromophores .
  • System Suitability: Ensure resolution ≥2.0 between peaks and RSD ≤2% for reproducibility .

Intermediate: What strategies minimize byproduct formation during the synthesis of this compound?

Methodological Answer:

  • Reaction Optimization:
    • Control temperature and pH to favor spirocycle formation over linear intermediates.
    • Use anhydrous conditions to prevent hydrolysis of sensitive intermediates .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.
  • Byproduct Isolation: Employ membrane separation technologies (e.g., nanofiltration) or fractional crystallization to remove undesired products .
  • In-line Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real-time .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Variable Selection: Identify critical factors (e.g., temperature, solvent ratio, catalyst loading) using preliminary screening (e.g., Plackett-Burman design) .
  • Full Factorial Design:
    • Conduct a 2³ design (3 factors at 2 levels) to evaluate main effects and interactions.
    • Analyze response surfaces to identify optimal conditions for yield and purity .
  • Validation: Replicate runs at predicted optimal conditions to confirm reproducibility. Use ANOVA to assess statistical significance (p < 0.05) .

Advanced: How can contradictions in pharmacological data on the compound’s mechanism of action be resolved?

Methodological Answer:

  • Theoretical Alignment: Anchor hypotheses to established frameworks (e.g., receptor-binding theories or spirocyclic SAR models) to contextualize conflicting results .
  • Dose-Response Studies: Perform in vitro assays (e.g., IC₅₀ determination) across multiple cell lines to isolate tissue-specific effects .
  • Data Triangulation: Combine orthogonal methods (e.g., SPR for binding affinity, molecular dynamics simulations for conformational analysis) to validate findings .
  • Meta-Analysis: Systematically review literature to identify biases (e.g., assay variability) and apply weighted statistical models .

Intermediate: How should pharmacological theories guide experimental design for studying this compound?

Methodological Answer:

  • Hypothesis Formulation: Derive testable hypotheses from spirocyclic alkaloid pharmacology (e.g., CNS penetration or monoamine oxidase inhibition) .
  • Model Selection: Choose in vitro models (e.g., MDCK cells for BBB permeability) or in vivo models (e.g., rodent neurobehavioral assays) aligned with theoretical targets .
  • Method Integration: Pair mechanistic studies (e.g., patch-clamp electrophysiology) with phenotypic screens (e.g., locomotor activity) to bridge molecular and systemic effects .

Advanced: What in vitro models are suitable for evaluating blood-brain barrier (BBB) permeability of derivatives?

Methodological Answer:

  • Cell-Based Assays: Use MDCK-MDR1 or hCMEC/D3 monolayers to measure Papp (apparent permeability). Validate with reference compounds (e.g., atenolol for low permeability, propranolol for high) .
  • Transporter Studies: Co-incubate with P-gp inhibitors (e.g., verapamil) to assess efflux liability. Quantify intracellular accumulation via LC-MS .
  • Microfluidic Models: Implement 3D BBB-on-a-chip systems to simulate shear stress and endothelial cell interactions under physiologically relevant conditions .

Intermediate: How can literature reviews identify research gaps for this compound studies?

Methodological Answer:

  • Systematic Review: Use databases (e.g., PubMed, SciFinder) with keywords “azaspiro compounds,” “hydrochloride salts,” and “CNS targets.” Filter for studies post-2010 to focus on recent advances .
  • Contradiction Mapping: Tabulate discrepancies in reported bioactivity (e.g., conflicting IC₅₀ values) and propose methodological refinements (e.g., standardized assay protocols) .
  • Patent Analysis: Review granted patents (e.g., USPTO, Espacenet) to identify underexplored applications (e.g., neurodegenerative disease models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.